
Alvimopan enantiomer
Overview
Description
Alvimopan is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed to mitigate opioid-induced gastrointestinal (GI) dysfunction, such as postoperative ileus (POI), without compromising central opioid analgesia. Its enantiomer specificity ensures selective binding to peripheral μ-opioid receptors, minimizing systemic absorption and central nervous system (CNS) effects . Alvimopan exhibits a unique pharmacokinetic profile characterized by a slow dissociation rate from the μ-opioid receptor (t1/2 = 30–44 minutes), which underpins its prolonged clinical efficacy in accelerating GI recovery after surgery . This property distinguishes it from traditional opioid antagonists like naloxone and methylnaltrexone, which have faster dissociation rates and shorter durations of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan involves a multi-step process. One common method includes the N-alkylation reaction under alkaline conditions, followed by condensation and hydrolysis to obtain the final product. The process ensures that the chiral centers of the raw materials and the product remain unchanged .
Industrial Production Methods: Industrial production of Alvimopan often involves the preparation of solid forms with high bioavailability. This can be achieved by dissolving Alvimopan in a medicinal solvent, adding a glutaraldehyde aqueous solution, and performing spray drying to obtain Alvimopan chitosan microspheres. These microspheres are then mixed with pharmaceutical adjuvants and compressed into tablets or filled into capsules .
Chemical Reactions Analysis
Types of Reactions: Alvimopan undergoes various chemical reactions, including:
Oxidation: Alvimopan can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in Alvimopan.
Substitution: Alvimopan can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Alvimopan, which can be characterized using techniques like NMR and mass spectrometry .
Scientific Research Applications
Postoperative Ileus Management
Alvimopan's primary application is in the treatment of POI. Clinical trials have demonstrated that alvimopan significantly accelerates gastrointestinal recovery in patients undergoing bowel resection or hysterectomy. In studies involving over 1,000 patients, it was shown that doses of 6 mg and 12 mg reduced the time to gastrointestinal recovery and hospital discharge compared to placebo groups .
- Key Findings:
- Accelerated Recovery: Alvimopan-treated patients experienced a reduction in time to discharge orders by approximately 16 to 18 hours compared to placebo .
- Reduced Morbidity: The incidence of postoperative complications such as prolonged hospital stays and readmissions was significantly lower in alvimopan groups .
- Tolerability: The drug was well tolerated with similar adverse event profiles across treatment groups .
Pharmacological Properties
Alvimopan acts selectively on peripheral mu-opioid receptors located in the gastrointestinal tract. Its limited ability to cross the blood-brain barrier means it does not interfere with central opioid analgesia, making it particularly suitable for patients requiring pain management post-surgery .
- Mechanism of Action:
Case Study: Efficacy in Colorectal Surgery
A retrospective analysis of patients who underwent colorectal surgery indicated that those treated with alvimopan had a lower rate of complications associated with POI, including nausea and vomiting, compared to those who received standard care .
- Outcome Metrics:
- Length of hospital stay was reduced by an average of one day.
- Fewer patients required nasogastric tube reinsertion postoperatively.
Research Study: Stereoselective Separation
Recent studies have focused on the stereoselective separation of alvimopan enantiomers using high-performance liquid chromatography (HPLC). This method is crucial for understanding the pharmacokinetics and pharmacodynamics of each enantiomer, which may lead to optimized therapeutic applications .
Data Table: Clinical Trial Summary
Mechanism of Action
Alvimopan acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract. By binding to these receptors, it prevents the activation by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. This selective binding ensures that the analgesic effects of opioids are not compromised, as Alvimopan has limited ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Properties
Table 1: Comparative Pharmacokinetic and Receptor-Binding Profiles
Compound | Dissociation Half-Life (t1/2) | Affinity Increase with Preincubation | Primary Clinical Use |
---|---|---|---|
Alvimopan | 30–44 min | Yes | POI, opioid-induced bowel dysfunction |
Naloxone | 0.82 min | No | Opioid overdose reversal |
Methylnaltrexone | 0.46 min | No | Opioid-induced constipation (OIC) |
Buprenorphine | 44 min | Yes | Chronic pain, opioid dependence |
Key Findings :
- Dissociation Kinetics: Alvimopan’s slow dissociation rate is comparable to the partial agonist buprenorphine but markedly slower than naloxone and methylnaltrexone, which dissociate within seconds . This prolonged receptor interaction enhances its ability to counteract opioid-induced GI paralysis without frequent dosing.
- This suggests a "preemptive" therapeutic advantage when administered prior to opioids .
Clinical Efficacy
Table 2: Clinical Outcomes in Postoperative Ileus Management
Key Findings :
- Bowel Recovery : Alvimopan reduces the median time to first bowel movement by 1 day compared to placebo, aligning with randomized controlled trial (RCT) outcomes (4.9 vs. 6.1 days) .
- Hospital Stay : Patients receiving alvimopan experienced a 20–24 hour reduction in hospital stay, lowering institutional costs despite the drug’s expense .
- Complications: Alvimopan showed a non-significant trend toward fewer postoperative cardiac events (4.9% vs. 10.2%) in radical cystectomy patients, though confounding factors like preexisting comorbidities limit interpretation .
Biological Activity
Alvimopan is a peripherally acting mu-opioid receptor antagonist primarily used for the management of postoperative ileus (POI). Its enantiomers, particularly the (S)-enantiomer, exhibit distinct biological activities that contribute to its therapeutic efficacy. This article explores the biological activity of alvimopan enantiomers, focusing on their pharmacological properties, clinical implications, and the significance of chirality in drug action.
Chirality and Pharmacological Activity
Chirality plays a crucial role in the pharmacodynamics and pharmacokinetics of drugs. Alvimopan exists as a racemic mixture, but its enantiomers display different affinities for mu-opioid receptors and other biological targets. The (S)-enantiomer is primarily responsible for the drug's therapeutic effects, while the (R)-enantiomer is less active and may not contribute significantly to its efficacy .
Table 1: Comparison of Alvimopan Enantiomers
Enantiomer | Activity | Role in Therapy |
---|---|---|
(S)-Alvimopan | Active | Therapeutic effects in POI management |
(R)-Alvimopan | Inactive | Minimal or no therapeutic effect |
Alvimopan functions by blocking mu-opioid receptors in the gastrointestinal tract, thereby counteracting the constipating effects of opioids used during postoperative care. This mechanism facilitates gastrointestinal recovery by enhancing motility and reducing transit time. Clinical studies have shown that alvimopan significantly improves gastrointestinal recovery metrics compared to placebo .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of alvimopan in patients undergoing bowel resection. A pivotal study indicated that patients treated with alvimopan achieved gastrointestinal recovery (GI-2) significantly faster than those receiving placebo. Specifically, 80% of patients treated with alvimopan achieved GI-2 recovery by postoperative day 5 compared to 66% in the placebo group .
Table 2: Clinical Trial Results for Alvimopan
Parameter | Alvimopan Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
GI-2 Recovery by POD 5 | 80 | 66 | <0.001 |
DCO Written before POD 7 | 87 | 72 | <0.001 |
Hospital Stay > POD 7 | 19 | 34 | <0.001 |
Case Studies
- Postoperative Ileus Management : In a study involving patients after bowel resection, alvimopan was associated with a reduced length of hospital stay and lower rates of readmission compared to placebo. The numbers needed to treat (NNT) analysis indicated that only seven patients needed treatment with alvimopan to prevent one case of delayed gastrointestinal recovery .
- Diverse Patient Populations : Efficacy was observed across various demographics, although some differences were noted between racial groups, likely due to sample size variations. Notably, significant improvements were consistent across age and sex categories .
Research Findings on Enantiomer Activity
Research indicates that enantiomers can differ significantly in their metabolic profiles and interactions with biological systems. For instance, studies have shown that the (S)-enantiomer exhibits higher potency and selectivity at mu-opioid receptors compared to its (R)-counterpart . This selectivity enhances therapeutic outcomes while minimizing potential side effects associated with non-selective opioid receptor activation.
Q & A
Basic Research Questions
Q. What defines the enantiomeric profile of Alvimopan, and why is this critical in pharmacological research?
Alvimopan, a peripherally acting μ-opioid receptor antagonist (PAMORA), exists as enantiomers—non-superimposable mirror-image molecules. Enantiomeric purity is crucial because even minor impurities (e.g., Alvimopan Impurity 16) can alter receptor binding affinity and pharmacokinetics, impacting clinical efficacy and safety . For instance, studies on glucokinase activators (e.g., RO 28-1675) demonstrate how the (R)-enantiomer exhibits superior activity compared to its counterpart, emphasizing the need for rigorous enantiomer characterization in preclinical studies .
Q. What analytical methods are recommended for separating and characterizing Alvimopan enantiomers in preclinical studies?
Simulated moving bed (SMB) chromatography is a gold standard for enantiomer separation due to its scalability and efficiency. This method uses chiral stationary phases to resolve racemic mixtures, validated via high-performance liquid chromatography (HPLC) with polarimetric detection . Researchers must also employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and quantify enantiomeric excess (EE) ≥98% to meet regulatory standards .
Advanced Research Questions
Q. How do variations in enantiomeric purity impact Alvimopan’s clinical outcomes in postoperative ileus (POI) management?
Conflicting clinical data highlight the importance of enantiomeric ratios. For example, in bowel resection patients, Alvimopan (6–12 mg) accelerated gastrointestinal (GI) recovery by 12–18 hours compared to placebo, but a retrospective analysis found no significant difference in length of stay when enantiomeric impurities were present . Methodologically, researchers should correlate enantiomer purity (via HPLC-MS) with endpoints like time to first bowel movement and hospital discharge, while controlling for confounding variables (e.g., surgical complexity) .
Q. What experimental design considerations are essential when comparing the efficacy of Alvimopan’s enantiomers in opioid-induced constipation (OIC) models?
Randomized controlled trials (RCTs) must standardize dosing (e.g., 0.5 mg twice daily vs. placebo) and use double-blinding to minimize bias. Inclusion criteria should exclude patients with prior opioid exposure (>7 days) to avoid receptor desensitization confounders . Preclinical studies should employ μ-opioid receptor binding assays to quantify enantiomer-specific antagonism, validated by in vivo models measuring colonic transit time .
Q. How can researchers resolve contradictions in clinical data regarding Alvimopan’s effectiveness across different surgical cohorts?
Meta-regression analysis of studies (e.g., bowel resection vs. cystectomy cohorts) reveals heterogeneity in outcomes. For instance, Alvimopan reduced POI-related readmissions in cystectomy patients (4.4% vs. 0%) but showed no benefit in intestinal anastomosis cohorts. Researchers should stratify data by surgical type, ERAS protocol adherence, and enantiomer purity, using multivariate regression to adjust for covariates like operative time .
Q. What methodologies optimize cost-effectiveness analyses when integrating Alvimopan into enhanced recovery protocols?
Cost-effectiveness models should compare direct costs (e.g., drug acquisition, hospitalization) against outcomes like reduced length of stay (LOS). In cystectomy patients, Alvimopan lowered LOS by 1.9 days (10.5 vs. 8.6 days) and saved $7,062 per admission. Sensitivity analyses must account for enantiomer synthesis costs and batch failure rates during scale-up .
Q. What challenges exist in synthesizing high-purity Alvimopan enantiomers, and how do impurities affect regulatory compliance?
Impurities like Alvimopan Impurity 16 require strict control (<0.15% per ICH guidelines). Asymmetric synthesis routes (e.g., biocatalysis) face scalability issues, while chiral resolution via SMB chromatography increases production time. Researchers must validate impurity profiles using LC-MS/MS and cross-reference pharmacopeial standards (USP/EP) for ANDA submissions .
Q. How should enantiomer-specific pharmacokinetic data be integrated into systematic reviews of peripheral μ-opioid receptor antagonists?
Systematic reviews should include enantiomer-specific subanalyses, focusing on parameters like Cmax and AUC. For example, Alvimopan’s (S)-enantiomer exhibits 30% higher bioavailability in fasted states, necessitating stratification by administration conditions. PRISMA guidelines recommend extracting enantiomer data from RCTs and pooling results using random-effects models to address heterogeneity .
Properties
IUPAC Name |
2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870037 | |
Record name | N-(2-{[4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-phenylpropanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.